molecular formula C25H29N5O2 B11251658 N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide

N-(4-((4-methyl-6-morpholinopyrimidin-2-yl)amino)phenyl)-2-phenylbutanamide

Cat. No.: B11251658
M. Wt: 431.5 g/mol
InChI Key: KDGUSHFKULTSIQ-UHFFFAOYSA-N
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Description

N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE: is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a morpholine group, an aniline derivative, and a phenylbutanamide moiety, making it a molecule of interest for its unique structural properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the morpholine group through nucleophilic substitution. The aniline derivative is then coupled with the pyrimidine intermediate using palladium-catalyzed cross-coupling reactions. Finally, the phenylbutanamide moiety is introduced via amide bond formation using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the development of greener chemistry approaches to reduce the environmental impact of the synthesis.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine and aniline moieties, leading to the formation of N-oxides and quinone derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring and the nitro groups (if present), converting them to amines.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine, chlorine, and nitrating mixtures under acidic conditions.

Major Products:

    Oxidation: N-oxides and quinone derivatives.

    Reduction: Amines and reduced pyrimidine derivatives.

    Substitution: Halogenated and nitrated aromatic compounds.

Scientific Research Applications

Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in medicinal chemistry for the development of new drugs.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules such as proteins and nucleic acids. Its structural features allow it to act as a probe in biochemical assays.

Medicine: Potential applications in medicine include its use as a lead compound in drug discovery programs targeting various diseases. Its ability to interact with specific biological targets makes it a candidate for the development of new therapeutic agents.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical reactivity also makes it useful in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain kinases by binding to their active sites, thereby blocking signal transduction pathways involved in cell proliferation and survival.

Comparison with Similar Compounds

  • N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLACETAMIDE
  • N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLPROPIONAMIDE

Comparison: Compared to its analogs, N-(4-{[4-METHYL-6-(MORPHOLIN-4-YL)PYRIMIDIN-2-YL]AMINO}PHENYL)-2-PHENYLBUTANAMIDE has a longer alkyl chain in the butanamide moiety, which may influence its lipophilicity and membrane permeability. This structural difference can affect its biological activity and pharmacokinetic properties, making it potentially more effective in certain applications.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

N-[4-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)amino]phenyl]-2-phenylbutanamide

InChI

InChI=1S/C25H29N5O2/c1-3-22(19-7-5-4-6-8-19)24(31)27-20-9-11-21(12-10-20)28-25-26-18(2)17-23(29-25)30-13-15-32-16-14-30/h4-12,17,22H,3,13-16H2,1-2H3,(H,27,31)(H,26,28,29)

InChI Key

KDGUSHFKULTSIQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)NC3=NC(=CC(=N3)N4CCOCC4)C

Origin of Product

United States

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